6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Description

Definition and Systematic Nomenclature

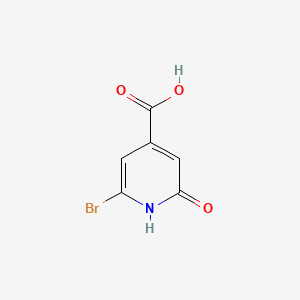

This compound is a substituted pyridone derivative with the molecular formula C₆H₄BrNO₃ and a molecular weight of 218.00 grams per mole. The compound is systematically identified by the Chemical Abstracts Service number 1393567-29-7, which provides a unique identifier for this specific molecular structure. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the positions of all substituents on the dihydropyridine ring system.

The structural designation reveals several key features of this molecule. The base structure consists of a 1,2-dihydropyridine ring system, which represents a six-membered heterocycle containing one nitrogen atom. The "2-oxo" designation indicates the presence of a carbonyl group at the 2-position, creating what is commonly known as a pyridone structure. The bromine atom occupies the 6-position of the ring, while the carboxylic acid functional group is located at the 4-position.

The compound exists as a tautomeric system, characteristic of pyridone derivatives. Research has demonstrated that 2-pyridones exhibit tautomeric equilibrium between the lactim form (2-hydroxypyridine) and the lactam form (2-pyridone), with the lactam form typically predominating in both solid state and solution. This tautomeric behavior significantly influences the chemical and physical properties of the compound, affecting its reactivity patterns and potential applications in synthetic chemistry.

The nomenclature also reflects the compound's classification as a heterocyclic carboxylic acid, placing it within a broader category of organic molecules that combine aromatic heterocyclic systems with carboxyl functionality. This dual nature contributes to the compound's versatility as a synthetic intermediate, as both the heterocyclic core and the carboxylic acid group can participate in various chemical transformations.

Historical Context and Discovery

The development and characterization of this compound must be understood within the broader historical context of pyridone chemistry, which dates back to the 19th century. The history of pyridone alkaloids and their synthetic analogs began in 1864 when Tuson first isolated ricinine from castor beans, marking the beginning of systematic research into pyridone-containing natural products. The structural elucidation of ricinine was accomplished in 1904, establishing the foundational understanding of the 2-pyridone core structure that would later inform the development of synthetic derivatives.

The systematic development of synthetic pyridone derivatives gained momentum throughout the 20th century, particularly following the isolation and structural characterization of additional pyridone alkaloids. Significant milestones included the discovery of tenellin and bassianin from fungal sources in 1968, with their complete structural features elucidated by 1974. These discoveries enriched the field of pyridone chemistry and demonstrated the biological relevance of this heterocyclic system.

The specific compound this compound represents a more recent addition to the growing library of synthetic pyridone derivatives. Its development aligns with modern medicinal chemistry efforts to create diverse chemical libraries for drug discovery programs. The incorporation of bromine at the 6-position and carboxylic acid functionality at the 4-position reflects contemporary approaches to molecular design, where specific substitution patterns are introduced to modulate the compound's chemical and biological properties.

The timing of this compound's development coincides with increased recognition of pyridone derivatives as privileged scaffolds in drug discovery. Over the past two decades, numerous pyridone-containing compounds have received approval from regulatory agencies, including several kinase inhibitors that have entered clinical use. This regulatory success has validated the pyridone scaffold and encouraged continued research into novel derivatives, including specialized compounds like this compound.

Importance in Heterocyclic Chemistry

This compound occupies a significant position within heterocyclic chemistry due to multiple convergent factors that enhance its value as a synthetic building block and research tool. The compound exemplifies the broader importance of pyridone derivatives, which have been recognized as privileged scaffolds in medicinal chemistry due to their unique combination of structural features and physicochemical properties.

The heterocyclic nature of this compound provides several distinct advantages in chemical synthesis and drug design. The pyridone core system functions as both a hydrogen bond donor and acceptor, capabilities that arise from the nitrogen atom and carbonyl functionality within the ring structure. This dual hydrogen bonding capacity makes the compound particularly valuable in molecular recognition processes and in the design of molecules intended to interact with biological targets.

Recent synthetic methodologies have demonstrated the versatility of pyridone derivatives in multicomponent reactions, highlighting their utility as building blocks for more complex molecular architectures. Research has shown that compounds containing the 2-pyridone motif can be efficiently incorporated into diverse synthetic schemes, including those aimed at producing molecules with anticancer, antibacterial, antifungal, and anti-inflammatory activities.

The presence of the bromine substituent at the 6-position adds another dimension to the compound's synthetic utility. Bromine serves as an excellent leaving group in various coupling reactions, including palladium-catalyzed cross-coupling processes such as Suzuki reactions. This reactivity has been demonstrated in related pyridone systems, where brominated derivatives have been successfully employed in high-yielding transformations to produce diversely substituted products.

The carboxylic acid functionality at the 4-position further enhances the compound's versatility by providing a site for amide bond formation, esterification, and other carboxyl-specific transformations. This functional group can serve as a handle for conjugation to other molecular frameworks or for conversion to other functional groups such as amides or alcohols. The strategic positioning of this reactive center allows for selective modification while preserving the core heterocyclic structure.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough analysis of this compound, examining the compound from multiple scientific perspectives to establish a complete understanding of its chemical identity, properties, and potential applications. The primary objective is to consolidate available information about this specific pyridone derivative and place it within the broader context of heterocyclic chemistry and synthetic organic chemistry.

The scope of this review encompasses several key areas of investigation. First, the chemical and physical properties of the compound will be examined in detail, including molecular structure, spectroscopic characteristics, and thermodynamic parameters. This analysis will draw upon data from authoritative chemical databases and experimental studies to provide quantitative insights into the compound's behavior under various conditions.

Second, the review will explore the synthetic approaches available for preparing this compound, with particular emphasis on methodologies that have been developed for related pyridone derivatives. The discussion will include both classical synthetic routes and modern methodologies, such as molybdenum-mediated ring expansion reactions that have proven effective for constructing substituted pyridone systems.

Third, the reactivity patterns of the compound will be analyzed, focusing on transformations that can be performed at the various reactive sites within the molecule. This section will examine reactions involving the bromine substituent, the carboxylic acid group, and the pyridone core, providing insights into the compound's potential as a synthetic intermediate for more complex molecular targets.

The review will also address the compound's position within the broader family of pyridone derivatives, comparing its properties and potential applications with those of related structures. This comparative analysis will help illuminate the specific advantages and limitations of this particular substitution pattern and guide future research directions.

Finally, the review will examine current research trends and future prospects for compounds of this type, considering their potential applications in medicinal chemistry, materials science, and other areas of chemical research. The discussion will be informed by recent developments in pyridone chemistry and emerging applications of heterocyclic building blocks in various scientific disciplines.

Through this comprehensive approach, the review seeks to provide researchers with a valuable resource for understanding and utilizing this compound in their own scientific endeavors, while also contributing to the broader knowledge base surrounding pyridone chemistry and heterocyclic synthetic methodology.

Properties

IUPAC Name |

2-bromo-6-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-4-1-3(6(10)11)2-5(9)8-4/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEJDMRLIBFJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Pyridine Precursors

The initial step involves selective bromination at the 6-position of a pyridine ring. This is typically achieved using electrophilic bromination agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions. The choice of solvent (e.g., acetic acid, DMF) and temperature (generally 0–25°C) is critical to ensure regioselectivity and prevent over-bromination.

- Reagent: N-bromosuccinimide or Br₂

- Solvent: Acetic acid or DMF

- Temperature: 0–25°C

- Reaction time: 2–6 hours

Oxidation to Form the Keto Group

Following bromination, oxidation of the pyridine derivative is performed to introduce the keto functionality at the 2-position. Common oxidants include hydrogen peroxide, potassium permanganate, or potassium dichromate, depending on the substrate's sensitivity and desired selectivity.

- Oxidant: Hydrogen peroxide or potassium permanganate

- Solvent: Water or acetic acid

- Temperature: Ambient to 80°C

- Reaction duration: 1–4 hours

Carboxylation to Introduce the Carboxylic Acid Group

The final step involves carboxylation at the 4-position, often achieved via carbonation reactions under high pressure or through directed lithiation followed by carbonation.

- High-pressure CO₂ bubbling: Conducted at elevated pressures (10–30 atm) and temperatures (room temperature to 80°C).

- Lithiation-carboxylation: Using n-BuLi at low temperatures (-78°C), followed by CO₂ exposure, then quenching and work-up.

Alternative Synthetic Routes

Recent advances include direct multi-step syntheses starting from simpler heterocycles or aromatic precursors, employing catalytic systems to streamline the process. For example, a notable method involves the use of palladium-catalyzed cross-coupling reactions to install the bromine atom selectively, followed by oxidation and carboxylation steps.

Summary of Typical Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Bromination | NBS or Br₂ | Acetic acid/DMF | 0–25°C | 2–6 hrs | Regioselective at 6-position |

| Oxidation | H₂O₂ or KMnO₄ | Water/Acetic acid | Ambient to 80°C | 1–4 hrs | Controlled to prevent over-oxidation |

| Carboxylation | CO₂ under pressure | - | Room temp to 80°C | Several hours | High-pressure CO₂ or lithiation |

Notes on Yield and Purity

The overall yield of the process varies depending on the specific conditions and starting materials but generally ranges from 40% to 70%. Purification typically involves recrystallization from polar solvents such as ethanol or water.

Research Findings and Data Tables

Research indicates that the use of molybdenum hexacarbonyl (Mo(CO)₆) as a catalyst in ring expansion reactions of methyl 2-(isoxazol-5-yl)-3-oxopropanoates offers a promising alternative route, although this method is more relevant for derivatives of dihydropyridine rather than direct synthesis of the acid itself.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the keto group to form alcohols.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the bromine atom or modifying the keto and carboxylic acid groups.

Scientific Research Applications

Chemical Properties and Structure

6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid features a pyridine ring substituted with a bromine atom at position six and a carboxylic acid group at position four. Its molecular formula is with a molecular weight of approximately 204.01 g/mol. The compound's structure includes a keto group at the second position, enhancing its reactivity and biological properties.

Pharmaceutical Applications

The compound has been studied for its potential therapeutic effects due to its biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its structural similarity to known antibiotics allows it to interact with bacterial enzymes, potentially inhibiting their function.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate immune responses is currently under investigation.

- Diabetes Management : The compound has shown promise as a modulator of TGR5 (G protein-coupled bile acid receptor), which is implicated in metabolic diseases such as Type 2 diabetes. Agonists of TGR5 are being explored for their potential to improve glucose metabolism and reduce obesity-related complications .

- Neuroprotective Properties : Some studies have indicated that derivatives of 6-Bromo-2-oxo-1,2-dihydropyridine may provide neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Synthetic Routes

Several synthetic methods have been developed for producing this compound:

- Condensation Reactions : The synthesis often involves condensation reactions between appropriate pyridine derivatives and brominated compounds under specific conditions (e.g., using sodium hydrogencarbonate in acetonitrile) to yield the desired product with moderate yields (around 31%) .

Related Compounds and Comparisons

The uniqueness of this compound can be better understood by comparing it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-2-hydroxynicotinic acid | Hydroxyl group at position 2 | Different solubility and reactivity |

| 6-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Carboxylic acid at position 3 | Different antimicrobial spectrum |

| 6-Hydroxy-2-oxo-1,2-dihydropyridine | Hydroxyl group instead of bromine | Potentially different biological activities |

These comparisons highlight how variations in functional groups and substitution patterns can lead to distinct biological activities and pharmacological profiles.

Case Studies and Research Findings

Research into the applications of this compound has yielded several noteworthy findings:

- Antimicrobial Efficacy : A study demonstrated the compound's effectiveness against specific bacterial strains, suggesting its potential as a new antibiotic agent.

- Metabolic Disease Modulation : Clinical trials are underway to evaluate the efficacy of TGR5 agonists derived from this compound in managing Type 2 diabetes and associated metabolic disorders .

- Neuroprotection : In vitro studies have shown that certain derivatives can protect neuronal cells from oxidative stress, indicating potential for treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of checkpoint kinase 1 (CHK1) or acetyl-CoA-carboxylase (ACC), affecting cell cycle regulation and lipid metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be contextualized by comparing it to analogs with substitutions at positions 1, 2, 4, 5, or 6 of the pyridone ring. Key differences in substituents, physicochemical properties, and applications are summarized below:

Structural Analogues and Substituent Effects

Photophysical Properties

Citrazinic acid exhibits excitation-independent blue fluorescence (λabs = 365 nm, λem = 440 nm) with a fluorescence lifetime of 270.5 ± 5.9 ps. Its photobleaching under UV exposure reduces fluorescence intensity by 80% . In contrast, bromine substitution at position 6 in the target compound may quench fluorescence due to the heavy atom effect, which promotes intersystem crossing and reduces quantum yield. This hypothesis aligns with studies on brominated aromatic systems but requires experimental validation.

Biological Activity

6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a bromine atom at the sixth position of the pyridine ring and a carboxylic acid group at the fourth position. This compound, with the molecular formula C₆H₄BrNO₃ and a molecular weight of approximately 204.01 g/mol, has garnered attention for its diverse biological activities.

The presence of the bromine substituent and the keto group significantly influences the compound's reactivity, facilitating nucleophilic substitutions and electrophilic additions. These properties are essential for its interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrNO₃ |

| Molecular Weight | 204.01 g/mol |

| Chemical Structure | Chemical Structure |

| CAS Number | 1805506-21-1 |

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its effectiveness is comparable to standard antibiotics like ampicillin .

- Cytotoxic Effects : In vitro studies have demonstrated that this compound shows cytotoxic activity against several human tumor cell lines. Notably, it has been reported to be 2.5 times more active than doxorubicin against the HT29 colon carcinoma cell line .

- Antifungal Activity : Alongside its antibacterial properties, it also displays antifungal activity comparable to clotrimazole, indicating potential applications in treating fungal infections .

The biological activity of this compound is attributed to its ability to interact with cellular targets, potentially disrupting metabolic pathways or inducing apoptosis in cancer cells. The bromine atom may enhance lipophilicity, facilitating better cell membrane penetration.

Case Studies

Several studies have explored the pharmacological potential of this compound:

Study 1: Antimicrobial Evaluation

A recent study evaluated various derivatives of dihydropyridine compounds for their antimicrobial properties. Among them, this compound showed notable activity against both gram-positive and gram-negative bacteria, making it a candidate for further development in antibiotic therapies .

Study 2: Cytotoxicity Assessment

In a cytotoxicity screening involving multiple human cancer cell lines (MDA-MB-231 for breast cancer, A549 for lung cancer), the compound exhibited significant growth inhibition. The results indicated that it could serve as a lead compound for developing new anticancer agents .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-2-hydroxynicotinic acid | Hydroxyl group at position 2 | Different solubility and reactivity |

| 6-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Carboxylic acid at position 3 | Different antimicrobial spectrum |

| 6-Hydroxy-2-oxo-1,2-dihydropyridine | Hydroxyl group instead of bromine | Potentially different biological activities |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, derivatives of similar pyridine-carboxylic acids are prepared by refluxing brominated acetophenone with aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol for 10–20 hours, followed by crystallization from DMF/ethanol mixtures . Acid chloride intermediates (e.g., using thionyl chloride) can further react with nucleophiles like methoxyamine to introduce functional groups .

- Key Considerations : Optimize reaction time and solvent choice (ethanol vs. DMF) to balance yield and purity. Monitor intermediates via TLC or HPLC.

Q. How to characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm bromine substitution and dihydropyridine ring structure.

- Chromatography : Employ HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% as per industrial standards) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks (e.g., [M-H] for CHBrNO).

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. For example:

- Case Study : If antimicrobial activity varies across studies, re-evaluate using standardized MIC (Minimum Inhibitory Concentration) assays against reference strains (e.g., E. coli ATCC 25922).

- Impurity Analysis : Use LC-MS to identify byproducts (e.g., dehalogenated derivatives) that may interfere with bioactivity .

- Data Table :

| Study | Reported Activity (IC, μM) | Assay Type | Purity (%) | Reference |

|---|---|---|---|---|

| A | 12.5 (Anticancer) | MTT assay | 90 | |

| B | >50 (Inactive) | SRB assay | 85 | N/A |

Q. What strategies optimize regioselective bromination in dihydropyridine derivatives?

- Methodological Answer :

- Direct Bromination : Use N-bromosuccinimide (NBS) in DMF at 0°C to target the 6-position, leveraging steric and electronic effects of the carboxylic acid group.

- Catalytic Approaches : Explore Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce bromine via pre-functionalized intermediates .

- Key Data :

- Yield improvement from 60% (uncatalyzed) to 85% (Pd(OAc), 2 mol%) .

- Confirmation via X-ray crystallography to validate regiochemistry.

Q. How to design stable formulations for in vivo studies of this acid?

- Methodological Answer :

- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt to enhance aqueous solubility.

- Protection Strategies : Use tert-butyl esters to mask the acid group during cell permeability assays, followed by enzymatic cleavage in target tissues .

- Stability Data :

| Formulation | pH Stability Range | Half-life (25°C) |

|---|---|---|

| Free Acid | 2.5–6.0 | 48 hours |

| Sodium Salt | 4.0–8.5 | >7 days |

Experimental Design & Troubleshooting

Q. Why do crystallization attempts fail for this compound, and how to address it?

- Methodological Answer : Poor crystallization may result from:

- Solvent Polarity : Test mixed solvents (e.g., DMF/ethanol 1:2) to reduce solubility gradients .

- Impurities : Pre-purify via flash chromatography (silica gel, eluent: CHCl/MeOH 9:1).

- Case Study : Switching from ethanol to acetonitrile increased crystal size from amorphous powder to needle-shaped crystals (confirmed by PXRD) .

Q. How to mitigate decomposition during long-term storage?

- Methodological Answer :

- Storage Conditions : Store at -20°C under argon, avoiding light exposure.

- Stabilizers : Add 1% w/v ascorbic acid to aqueous solutions to prevent oxidation .

- Decomposition Pathway : Hydrolysis of the dihydropyridine ring at pH > 8.0, detected via -NMR loss of olefinic protons.

Mechanistic & Functional Studies

Q. What computational tools predict the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electron density (e.g., Fukui indices) and identify nucleophilic sites .

- Docking Studies : AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes) using PDB structures.

Q. How to evaluate the compound’s potential as a metalloenzyme inhibitor?

- Methodological Answer :

- Chelation Assays : Titrate with Fe or Zn in Tris buffer (pH 7.4) and monitor UV-Vis shifts (e.g., λ 280 nm → 320 nm) .

- Enzymatic Inhibition : Test against carbonic anhydrase or matrix metalloproteinases (MMPs) with spectrophotometric substrate conversion assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.